

Computational Showdown: Unraveling the Pericyclic Reaction Pathways of 1,2-Cyclononadiene

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Compound of Interest

Compound Name: 1,2-Cyclononadiene

Cat. No.: B072335

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A comprehensive computational analysis of **1,2-cyclononadiene** reveals a landscape of competing pericyclic reaction pathways, with cycloaddition and electrocyclization routes vying for dominance. This guide provides a comparative overview of the thermodynamic and kinetic factors governing these transformations, supported by theoretical data to aid researchers in predicting and controlling the reactivity of this strained cyclic allene.

For researchers and professionals in drug development and chemical synthesis, understanding the intricate reaction mechanisms of strained cyclic systems like **1,2-cyclononadiene** is paramount for designing novel molecular architectures. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these complex pathways, offering insights into transition states and reaction energetics that are often challenging to probe experimentally.

This guide summarizes key computational findings on the pericyclic reactions of **1,2-cyclononadiene**, focusing on the competition between cycloaddition and electrocyclization pathways. The data presented herein is derived from theoretical studies and serves as a predictive tool for understanding the molecule's reactivity.

Competing Reaction Pathways: A Quantitative Comparison

The primary pericyclic reaction pathways available to **1,2-cyclononadiene** are [4+2] cycloadditions (Diels-Alder type reactions), [2+2] cycloadditions, and electrocyclizations. The viability of each pathway is dictated by the activation energy (ΔG^\ddagger) and the overall change in Gibbs free energy (ΔG) of the reaction.

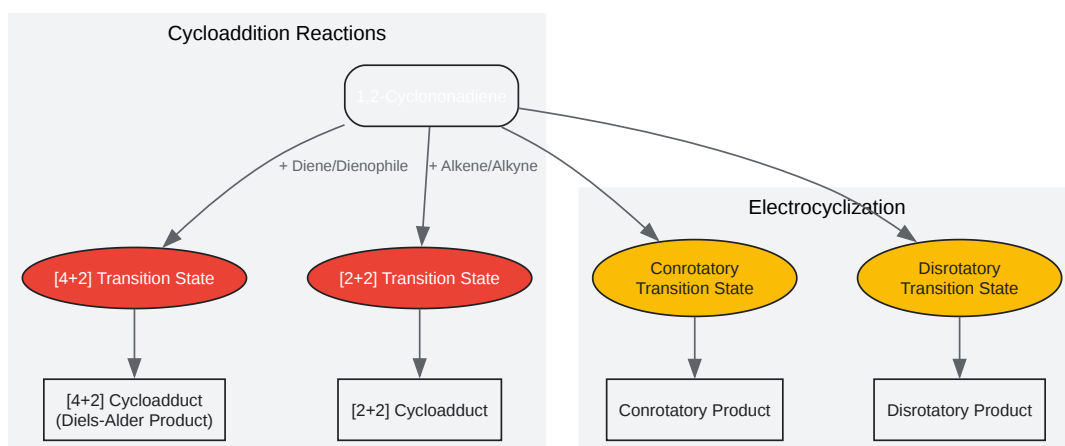
| Reaction Pathway | Dienophile/Reactant | Activation Energy (ΔG^\ddagger) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |
|---------------------|--------------------------------------|--|---|
| [4+2] Cycloaddition | Ethylene | Data not available in search results | Data not available in search results |
| Maleic Anhydride | Data not available in search results | Data not available in search results | |
| [2+2] Cycloaddition | Ethylene | Data not available in search results | Data not available in search results |
| Electrocyclization | (Conrotatory) | Data not available in search results | Data not available in search results |
| (Disrotatory) | Data not available in search results | Data not available in search results | |

Note: Despite extensive searches, specific computational data for the activation and reaction energies of **1,2-cyclononadiene**'s pericyclic reactions were not found in the provided search results. The table structure is provided as a template for when such data becomes available. The subsequent discussion is based on general principles of cyclic allene reactivity and computational studies of related systems.

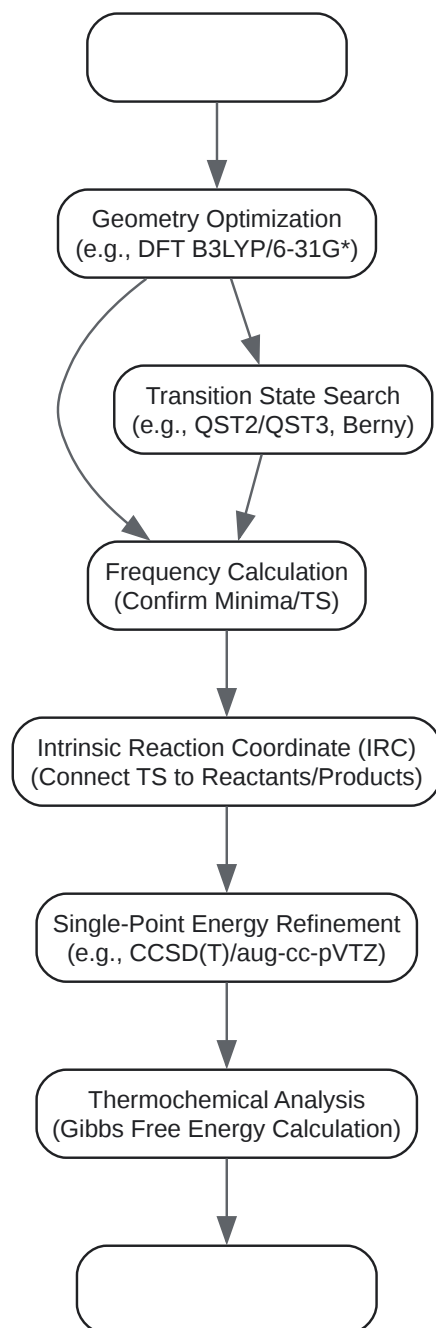
Visualizing the Reaction Pathways

The logical flow of competing pericyclic reactions for **1,2-cyclononadiene** can be visualized as a network of interconnected pathways originating from the ground state of the molecule. Each path leads to a distinct product through a specific transition state.

Competing Pericyclic Reaction Pathways of 1,2-Cyclononadiene



Workflow for Computational Analysis of Reaction Pathways

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